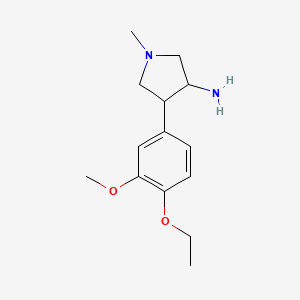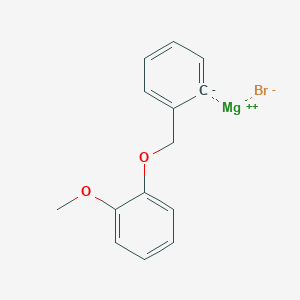
2-(2-Methoxyphenoxymethyl)phenylmagnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-methoxyphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is known for its reactivity with a variety of electrophiles, making it a valuable tool in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 2-(2-methoxyphenoxymethyl)bromobenzene with magnesium metal in the presence of tetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions often include gentle heating to facilitate the formation of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves the use of large reactors with precise control over temperature and atmosphere to ensure consistent quality and yield. The product is often supplied as a solution in tetrahydrofuran to maintain its stability and reactivity.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyphenoxymethyl)phenylmagnesium bromide undergoes a variety of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can replace halides in organic compounds to form new carbon-carbon bonds.
Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, esters.
Halides: Alkyl halides, aryl halides.
Catalysts: Palladium or nickel catalysts for coupling reactions.
Solvents: Tetrahydrofuran, diethyl ether.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Result from cross-coupling reactions.
Substituted Aromatics: Produced through substitution reactions.
Scientific Research Applications
2-(2-methoxyphenoxymethyl)phenylmagnesium bromide is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. The magnesium atom coordinates with the oxygen atoms in the solvent (tetrahydrofuran), stabilizing the reactive intermediate and facilitating the transfer of the phenyl group to the electrophile. This process is crucial in forming new carbon-carbon bonds and is widely exploited in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- Phenylmagnesium bromide
- 2-(2-fluorobenzyloxy)phenylmagnesium bromide
- 3-(4-morpholinylmethyl)phenylmagnesium bromide
- [2-(1-piperidinylmethyl)phenyl]magnesium bromide
Uniqueness
2-(2-methoxyphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the methoxyphenoxymethyl group, which can influence the reactivity and selectivity of the compound in various reactions. This structural feature can provide advantages in specific synthetic applications where other Grignard reagents may not be as effective.
Properties
Molecular Formula |
C14H13BrMgO2 |
|---|---|
Molecular Weight |
317.46 g/mol |
IUPAC Name |
magnesium;1-methoxy-2-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C14H13O2.BrH.Mg/c1-15-13-9-5-6-10-14(13)16-11-12-7-3-2-4-8-12;;/h2-7,9-10H,11H2,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
MSCQNFRKEAKATK-UHFFFAOYSA-M |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=CC=[C-]2.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


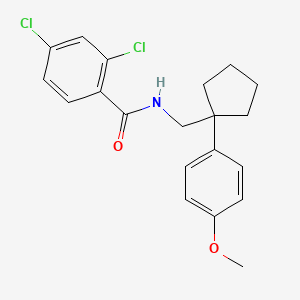

![3-bromo-2-{[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}imidazo[1,2-a]pyrimidine](/img/structure/B14877769.png)
![(E)-5-benzylidene-2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B14877777.png)
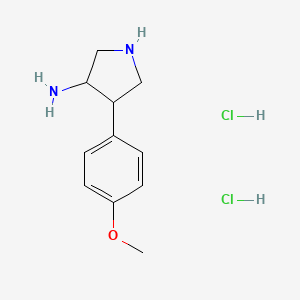
![Ethyl 2-fluoro-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14877787.png)
![11-oxa-4,8-diazatricyclo[6.4.0.02,6]dodecane](/img/structure/B14877796.png)
![8-Isopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-7-one](/img/structure/B14877801.png)
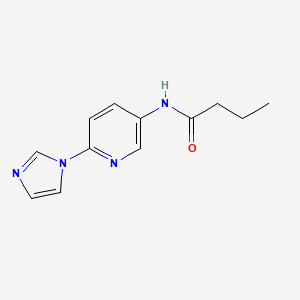


![(E)-2-((4-chlorophenyl)sulfonyl)-3-(9-methyl-2-(4-methylpiperazin-1-yl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B14877824.png)
![4-[(1H-ImidaZol-1-ylmethyl)]phenylmagnesium bromide](/img/structure/B14877827.png)
